molecular formula C8H10ClNO B3242791 Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide CAS No. 153476-70-1

Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide

Cat. No.: B3242791
CAS No.: 153476-70-1
M. Wt: 171.62 g/mol
InChI Key: MWFCWXUIMDWPQD-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridine (B92270) N-Oxides in Organic Synthesis

Substituted pyridines are integral structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. semanticscholar.org However, the pyridine ring itself is relatively electron-deficient and can be resistant to certain synthetic transformations. The conversion of a pyridine to its corresponding N-oxide is a crucial strategy to overcome this limitation. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.org

The N-oxide functional group enhances the electron density of the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution. Conversely, the oxygen atom can be activated by electrophiles, which in turn makes the 2- and 4-positions susceptible to nucleophilic attack. scripps.edu This dual reactivity allows for a wide range of functionalization reactions, including arylation, alkenylation, alkylation, amination, and cyanation. semanticscholar.org Furthermore, the N-oxide group can act as a directing group for metal-catalyzed C-H bond activation at the proximal C2-position. semanticscholar.org A key advantage of this strategy is that the N-oxide can be easily removed through deoxygenation under mild conditions to yield the desired substituted pyridine, making it an excellent temporary activating and directing group. semanticscholar.org

Research Significance of Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide within Organic Chemistry

While extensive scholarly articles detailing the specific applications of this compound are not widely available in public literature, its research significance can be inferred from its chemical structure. It is a multifunctional compound that combines the inherent reactivity of a pyridine N-oxide with a reactive chloromethyl group at the 2-position.

The chloromethyl group (-CH₂Cl) is a valuable functional handle in organic synthesis, acting as an electrophilic site susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 2-(3,5-dimethyl-1-oxido-pyridinium)methyl moiety onto a wide variety of molecules. Analogous, simpler compounds like 2-(chloromethyl)pyridine (B1213738) 1-oxide are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the two methyl groups on the pyridine ring at positions 3 and 5 can also influence the molecule's steric and electronic properties, potentially fine-tuning its reactivity or the properties of downstream products. Therefore, this compound is recognized as a potentially valuable building block for developing complex molecular structures in medicinal and materials science research. chemimpex.com

Table 1: Chemical Identification of this compound This table is interactive. You can sort and filter the data.

Identifier Value
CAS Number 153476-70-1
Molecular Formula C₈H₁₀ClNO

| IUPAC Name | 2-(chloromethyl)-3,5-dimethylpyridine (B122946) 1-oxide |

Overview of Scholarly Research Trajectories for Chloromethyl-Substituted Pyridine N-Oxides

The main research trajectories for chloromethyl-substituted pyridine N-oxides revolve around their synthesis and subsequent synthetic transformations. The preparation of these compounds typically involves the reaction of a corresponding methyl-substituted pyridine N-oxide (a picoline N-oxide derivative) with a chlorinating agent. google.com

A common synthetic pathway is the reaction of a 2-picoline N-oxide with reagents like phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosgene (B1210022) (COCl₂). google.comresearchgate.net For instance, the reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of an amine base like triethylamine (B128534) can produce 2-chloromethylpyridine. researchgate.net Similar transformations using other chlorinating agents like trichloroacetyl chloride have also been reported to give high yields of the desired 2-pyridylmethyl chloride. researchgate.net

Once synthesized, the research focus shifts to the compound's reactivity. Two primary pathways are explored:

Reactions at the Chloromethyl Group: The chlorine atom is a good leaving group, making the benzylic-like carbon an excellent electrophile for Sₙ2 reactions. This allows for coupling with a wide range of nucleophiles (e.g., amines, thiols, alkoxides, carbanions) to build more complex molecules.

Reactions involving the N-Oxide: The N-oxide group can be retained to influence the properties of the final molecule or it can be removed (deoxygenated) in a subsequent step to yield the corresponding 2-substituted pyridine derivative. semanticscholar.org This deoxygenation step adds to the synthetic utility of the N-oxide as a transient activating group.

These research avenues highlight the role of chloromethyl-substituted pyridine N-oxides as versatile intermediates, providing a bridge between simple pyridine precursors and highly functionalized, complex heterocyclic targets.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-(chloromethyl)pyridine 1-oxide
2-picoline-N-oxide
2-chloromethylpyridine
Phosphoryl chloride
Phosgene
Thionyl chloride
Triethylamine
Trichloroacetyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFCWXUIMDWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([N+](=C1)[O-])CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153476-70-1
Record name Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153476-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Reaction Chemistry and Mechanistic Investigations of Pyridine, 2 Chloromethyl 3,5 Dimethyl , 1 Oxide

Reactivity of the Chloromethyl Group in Pyridine (B92270), 2-(chloromethyl)-3,5-dimethyl-, 1-oxide

The chloromethyl group is a key functional handle, susceptible to a variety of transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent pyridine N-oxide ring, which enhances the electrophilicity of the benzylic-like carbon.

Nucleophilic Substitution Reactions at the Chloromethyl Carbon

The carbon atom of the chloromethyl group is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. This SN2-type reaction is a cornerstone of the compound's application in organic synthesis. The electron-withdrawing effect of the N-oxide group makes the chloromethyl carbon more electrophilic and facilitates this nucleophilic attack. arkat-usa.org

A notable application of this reactivity is in the synthesis of proton pump inhibitors. For instance, the closely related analog, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) 1-oxide, readily reacts with thiol-based nucleophiles. arkat-usa.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagents/Conditions Product
Sodium Hydrosulfide (NaSH) TBAOH, 70°C, 5h 2-(Methylthio)methyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Hydroxypyridine derivatives Ag2CO3, DMF, 50°C Biaryl ether derivatives

These reactions underscore the versatility of the chloromethyl group in forming new carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds, which are pivotal in the construction of more complex molecular architectures. arkat-usa.org

Elimination Reactions Involving the Chloromethyl Moiety

While nucleophilic substitution is the predominant reaction pathway, elimination reactions are theoretically possible, although not extensively documented in the scientific literature for this specific compound. An elimination reaction would involve the removal of a proton from the methyl group and the expulsion of the chloride ion, leading to the formation of a 2-methylene-3,5-dimethylpyridine 1-oxide. This type of reaction, typically an E2 mechanism, would require a strong, sterically hindered base to favor proton abstraction over nucleophilic attack at the chloromethyl carbon. The acidity of the protons on the methyl group is not significantly enhanced, making substitution reactions generally more favorable.

Radical Chemistry Associated with the Chloromethyl Group

The radical chemistry of the chloromethyl group on this specific pyridine N-oxide is not a widely explored area in published research. In principle, homolytic cleavage of the carbon-chlorine bond could be initiated by radical initiators or photolysis to generate a 2-(methyl radical)-3,5-dimethylpyridine 1-oxide intermediate. This reactive radical species could then participate in various radical processes such as hydrogen atom abstraction, addition to unsaturated systems, or dimerization. However, specific studies detailing such radical-initiated reactions for this molecule are scarce. General studies on pyridine N-oxides have shown they can participate in single-electron transfer processes, which can lead to the formation of radical species. nih.gov

Reactivity of the Pyridine N-Oxide Functionality

The pyridine N-oxide moiety is not merely an activating group for the chloromethyl substituent; it is a reactive center in its own right. It profoundly influences the aromaticity and electron distribution of the pyridine ring, opening up pathways for both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution on the Pyridine Ring

The N-oxide group is a strongly activating and ortho-, para-directing group for electrophilic aromatic substitution. scripps.edu The oxygen atom can donate electron density into the pyridine ring through resonance, increasing the nucleophilicity of the ring carbons, particularly at the 2-, 4-, and 6-positions.

For 3,5-dimethylpyridine (B147111) N-oxide, the 2- and 6-positions are sterically hindered by the adjacent methyl groups. Consequently, electrophilic attack occurs preferentially at the 4-position. A primary example of this is the nitration of 3,5-dimethylpyridine N-oxide, which is a key step in the synthesis of related pharmaceutical intermediates.

Table 2: Electrophilic Nitration of 3,5-Dimethylpyridine N-oxide

Nitrating Agent Reaction Conditions Product Yield
Concentrated HNO₃ / H₂SO₄ 90°C, overnight 4-Nitro-3,5-dimethylpyridine-N-oxide 89.33%
KNO₃ in concentrated H₂SO₄ 60-120°C, 0.5-12 hours 4-Nitro-3,5-dimethylpyridine-N-oxide ~75%

Beyond nitration, the activated ring can undergo other electrophilic substitutions such as halogenation. For instance, the synthesis of 2-iodo-3,5-dimethylpyridine (B1504611) 1-oxide has been documented.

Nucleophilic Attack on the Pyridine N-Oxide System

The pyridine N-oxide system can also be subject to nucleophilic attack, typically following activation of the N-oxide oxygen by an electrophilic reagent. This activation makes the pyridine ring, particularly the 2- and 4-positions, highly electron-deficient and susceptible to the addition of nucleophiles. chemtube3d.comstackexchange.com

A classic example of this type of reactivity is the reaction of pyridine N-oxides with phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the electrophilic phosphorus atom, forming an adduct. This is followed by the addition of a chloride ion to the 2-position of the pyridine ring and subsequent elimination to yield a 2-chloropyridine (B119429) and deoxygenation of the N-oxide. stackexchange.com While this reaction is general for pyridine N-oxides, its application to Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide would lead to the introduction of a second chlorine atom at the 6-position, as the 2-position is already substituted.

Furthermore, the N-oxide can be activated by other reagents like acetic anhydride (B1165640), which can lead to rearrangement products or the introduction of other nucleophiles at the 2-position. rsc.org

N-Deoxygenation and Re-oxidation Reaction Pathways

The N-oxide functional group in pyridine derivatives can be removed through deoxygenation reactions, a process that is fundamental in the synthetic utility of these compounds. A variety of reagents and catalytic systems have been developed for this transformation, offering different levels of chemoselectivity and mildness.

Commonly, trivalent phosphorus compounds are employed for the deoxygenation of N-oxides. For instance, triphenylphosphine (B44618) has been used in reactions catalyzed by dichlorodioxomolybdenum(VI) to achieve chemoselective deoxygenation under mild conditions. researchgate.net Another approach involves the use of metals such as iron or zinc. researchgate.net More recently, catalytic methods using transition metals in conjunction with hydrogen gas or other reducing agents have been developed. These include systems based on rhenium, molybdenum, or palladium with triphenylphosphine or triethylamine (B128534). researchgate.net

A notable palladium-catalyzed method utilizes trialkylamines as transfer oxidants for the deoxygenation of pyridine N-oxides. This reaction, which can be carried out under microwave irradiation, is catalyzed by a [Pd(OAc)2]/dppf system. organic-chemistry.org The process is highly chemoselective and tolerates a wide array of functional groups, including nitro, hydroxy, ester, carbonyl, and halogen substituents, without leading to undesired side reactions. organic-chemistry.org

The re-oxidation of the corresponding pyridine to its N-oxide is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid. arkat-usa.org The choice of oxidizing agent can be crucial for achieving high yields and avoiding side reactions, especially in the presence of other sensitive functional groups. arkat-usa.org For instance, the N-oxidation of 3,5-lutidine (3,5-dimethylpyridine) to its corresponding N-oxide has been achieved in excellent yields using m-CPBA. arkat-usa.org

Table 1: Selected Reagents for N-Deoxygenation and N-Oxidation of Pyridine Derivatives

Transformation Reagent/Catalyst System Key Features
N-Deoxygenation PPh₃/MoO₂Cl₂ Mild, chemoselective researchgate.net
Fe or Zn Stoichiometric metal reductant researchgate.net
[Pd(OAc)₂]/dppf, Et₃N Catalytic, microwave-assisted, chemoselective organic-chemistry.org
N-Oxidation m-CPBA High yields for substituted pyridines arkat-usa.org
H₂O₂/AcOH Classical and effective method arkat-usa.org

Influence of 3,5-Dimethyl Substituents on Electronic Properties and Reactivity

The electronic properties and, consequently, the reactivity of the pyridine N-oxide ring are significantly influenced by the nature and position of its substituents. The 3,5-dimethyl groups in this compound act as electron-donating groups (EDGs) through a positive inductive effect (+I).

Quantum chemical calculations have shown that the presence of electron-donating substituents on the pyridine ring enhances the complexation ability of the N-oxide. researchgate.net This is due to an increase in the electron density on the oxygen atom of the N-O group, making it a stronger Lewis base. Conversely, electron-withdrawing groups (EWGs) decrease the complexation ability but increase the electron affinity of the molecule. researchgate.net

The electron-donating nature of the 3,5-dimethyl groups increases the nucleophilicity of the N-oxide oxygen, which can affect the rate and mechanism of reactions involving this atom, such as O-acylation in rearrangement reactions. Furthermore, these substituents can influence the regioselectivity of electrophilic substitution on the pyridine ring, although the primary directing effect is governed by the N-oxide group itself, which activates the 2- and 4-positions towards nucleophilic attack and the 3- and 5-positions towards electrophilic attack. In the case of this compound, the presence of the methyl groups at the 3 and 5 positions further enhances the electron density at these sites.

Table 2: Calculated Effects of Substituents on Pyridine N-Oxide Properties

Substituent Type Effect on N-O Bond Effect on Complexation Ability Effect on Electron Affinity
Electron-Donating (e.g., -CH₃) Increased polarity Increased Decreased
Electron-Withdrawing (e.g., -NO₂) Decreased polarity Decreased Increased

Data based on quantum chemical calculations. researchgate.net

Rearrangement Reactions of Pyridine N-Oxides Bearing a C2-Chloromethyl Group

Pyridine N-oxides with an alkyl group at the 2-position are known to undergo the Boekelheide rearrangement. This reaction typically involves treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), leading to the formation of a 2-(hydroxymethyl)pyridine derivative after hydrolysis. wikipedia.org The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of an initially formed O-acylated intermediate. wikipedia.org

The mechanism begins with the acylation of the N-oxide oxygen. The resulting intermediate is then deprotonated at the α-carbon of the alkyl group to form an ylide. This ylide undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement to yield an acyloxymethylpyridine, which upon hydrolysis gives the corresponding hydroxymethylpyridine. wikipedia.org

For this compound, the presence of a chlorine atom on the methyl group introduces a leaving group, which can lead to alternative reaction pathways. While the classical Boekelheide rearrangement would lead to a hydroxymethyl derivative, the presence of the chloro substituent could potentially lead to the formation of 2-formylpyridine derivatives or other rearranged products, depending on the reaction conditions and the nature of the acylating agent. It is also plausible that the chloromethyl group could participate in intramolecular reactions following the initial rearrangement.

It's important to note that related reactions can be used to synthesize 2-chloromethylpyridines from 2-picoline-N-oxides using reagents like phosphoryl chloride or triphosgene. wikipedia.org These reactions proceed via a different mechanism, involving nucleophilic attack of chloride on an activated intermediate.

Computational and Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry provides valuable insights into the mechanisms of complex organic reactions, including the rearrangements of pyridine N-oxides. Theoretical studies, often employing density functional theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the electronic factors that govern reactivity.

Recent computational studies on the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides, which are structurally related to pyridine N-oxides, have provided evidence for the participation of radical intermediates under certain conditions. nih.gov High-level quantum chemical calculations have shown that both concerted researchgate.netresearchgate.net-sigmatropic rearrangements and stepwise processes, proceeding through either ion pairs or radicals, are energetically feasible. nih.gov The specific pathway followed can be influenced by the reaction conditions, such as the solvent and the presence of radical initiators or traps. nih.gov

For this compound, computational modeling could be used to investigate several key aspects of its reactivity:

The effect of the 3,5-dimethyl substituents on the energy barrier of the researchgate.netresearchgate.net-sigmatropic rearrangement. These electron-donating groups would be expected to influence the stability of the intermediates and transition states.

The competition between the classical Boekelheide rearrangement and other potential reaction pathways arising from the presence of the chloromethyl group.

The nature of the transition states for the various possible reaction steps, to determine whether they are concerted or stepwise and to identify the key geometric and electronic features.

Such computational studies would provide a deeper understanding of the factors that control the reactivity of this specific pyridine N-oxide derivative and could guide the design of synthetic strategies to achieve desired products.

Derivatization and Structural Modification of Pyridine, 2 Chloromethyl 3,5 Dimethyl , 1 Oxide

Synthesis of C2-Substituted Pyridine (B92270) N-Oxide Derivatives

The primary site for derivatization on this molecule is the C2-chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of the N-oxide group, which facilitates nucleophilic substitution reactions.

The chloromethyl group can be readily converted into various oxygen-containing functionalities through nucleophilic substitution. A primary transformation is the hydrolysis of the chloride to form the corresponding alcohol, 2-(hydroxymethyl)-3,5-dimethylpyridine 1-oxide. This reaction can be achieved using aqueous base or water under appropriate conditions. This hydroxymethyl derivative is often a key precursor in synthetic pathways, which is subsequently chlorinated to yield the target compound. rasayanjournal.co.in

Furthermore, reaction with alkoxides (such as sodium methoxide or ethoxide) leads to the formation of ether derivatives. These reactions proceed via a standard SN2 mechanism, where the alkoxide ion displaces the chloride.

ReactantReagent(s)ProductReaction Type
Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxideH₂O or OH⁻2-(hydroxymethyl)-3,5-dimethylpyridine 1-oxideHydrolysis
This compoundNaOR (e.g., NaOCH₃)2-(alkoxymethyl)-3,5-dimethylpyridine 1-oxideWilliamson Ether Synthesis

The electrophilic carbon of the chloromethyl group is also a target for various nitrogen nucleophiles. Reaction with ammonia (B1221849) can produce the primary amine, 2-(aminomethyl)-3,5-dimethylpyridine 1-oxide. Similarly, primary and secondary amines can be used to generate the corresponding secondary and tertiary amine derivatives. Another important transformation involves the use of sodium azide to form an azidomethyl intermediate, which can then be reduced (e.g., via catalytic hydrogenation) to the primary amine. This two-step process is a valuable alternative to direct amination.

ReactantReagent(s)ProductReaction Type
This compoundNH₃2-(aminomethyl)-3,5-dimethylpyridine 1-oxideNucleophilic Substitution
This compoundRNH₂ or R₂NH2-((alkylamino)methyl)-3,5-dimethylpyridine 1-oxideNucleophilic Substitution
This compound1. NaN₃ 2. H₂, Pd/C2-(aminomethyl)-3,5-dimethylpyridine 1-oxideAzide Synthesis and Reduction

Creating new carbon-carbon bonds at the C2-methyl position is essential for extending the carbon skeleton and introducing molecular complexity. The chloromethyl group facilitates such reactions with carbon-based nucleophiles. For instance, reaction with cyanide salts, such as sodium or potassium cyanide, yields the corresponding nitrile, 2-(cyanomethyl)-3,5-dimethylpyridine 1-oxide. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation and arylation can be accomplished using organometallic reagents. Grignard reagents (RMgX) or organocuprates (R₂CuLi) can react with the chloromethyl group to form new C-C bonds, although careful reaction control is needed to avoid side reactions. Additionally, cross-coupling reactions, often catalyzed by transition metals like palladium, can be employed to introduce various aryl and vinyl groups.

ReactantReagent(s)ProductReaction Type
This compoundNaCN or KCN2-(cyanomethyl)-3,5-dimethylpyridine 1-oxideCyanation
This compoundR-MgX or R₂CuLi2-(alkyl/aryl-methyl)-3,5-dimethylpyridine 1-oxideAlkylation/Arylation
This compoundAryl-B(OH)₂, Pd catalyst, base2-(arylmethyl)-3,5-dimethylpyridine 1-oxideSuzuki Coupling

Chemical Modifications of the N-Oxide Functionality

The N-oxide group itself is a key functional handle that can be chemically modified. The most common transformation is its reduction, or deoxygenation, to the parent pyridine. This is a synthetically useful step, as the N-oxide is often introduced to direct substitution on the ring and is later removed. bhu.ac.in This reduction can be accomplished using various reagents, including phosphorus trichloride (PCl₃), catalytic hydrogenation (H₂ with a metal catalyst like Palladium), or other reducing agents. The successful deoxygenation yields 2-(chloromethyl)-3,5-dimethylpyridine (B122946).

Functionalization at Unsubstituted Positions of the Pyridine Ring

The pyridine N-oxide moiety activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C4 (para) and C2/C6 (ortho) positions. bhu.ac.in Since the C2 position is already substituted, electrophilic attack is strongly directed to the C4 position. A prominent example is the nitration of the ring. Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced at the C4 position of 3,5-dimethylpyridine (B147111) 1-oxide to form 3,5-dimethyl-4-nitropyridine-1-oxide, a common precursor in the synthesis of related compounds. rasayanjournal.co.in Computational studies confirm that while the kinetic product of nitration might be the ortho (C2/C6) substituted compound, the para (C4) product is the experimentally observed one, especially when solvation effects are considered. rsc.org

The N-oxide also activates the C2 and C6 positions for nucleophilic attack, although this pathway is less common for this specific substrate compared to the reactions at the chloromethyl group. bhu.ac.inyoutube.com

Applications of Pyridine, 2 Chloromethyl 3,5 Dimethyl , 1 Oxide and Its Derivatives in Organic Synthesis

Role as a Synthetic Building Block for Complex Heterocyclic Systems

There is currently insufficient information available in the scientific literature to detail the role of Pyridine (B92270), 2-(chloromethyl)-3,5-dimethyl-, 1-oxide as a synthetic building block for complex heterocyclic systems.

Utilization in Multicomponent Reactions and Cascade Processes

No specific examples or research studies were identified that describe the utilization of Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide in multicomponent reactions or cascade processes.

Precursor for Advanced Organic Scaffolds

While the chloromethyl pyridine N-oxide moiety is a versatile synthon, there is no specific information detailing the use of this compound as a precursor for advanced organic scaffolds in the available literature.

Application as a Ligand or Ligand Precursor in Homogeneous Catalysis

A review of current literature did not yield any instances of this compound being applied as a ligand or a precursor to a ligand in homogeneous catalysis.

Contributions to Novel Reaction Methodologies and Synthetic Strategy Development

There is no available research to suggest that this compound has made specific contributions to the development of novel reaction methodologies or synthetic strategies.

Advanced Spectroscopic and Structural Elucidation Techniques for Pyridine, 2 Chloromethyl 3,5 Dimethyl , 1 Oxide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For "Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide," ¹H and ¹³C NMR would provide definitive information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the chloromethyl protons, and the two methyl groups. The N-oxide functionality significantly influences the electron density of the pyridine (B92270) ring, generally causing a downfield shift of the ring protons compared to the corresponding free pyridine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be particularly informative, with the carbons flanking the N-oxide group experiencing a notable deshielding effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.5 - 8.5125 - 140
-CH₂Cl4.5 - 5.040 - 50
3--CH₃2.2 - 2.515 - 20
5--CH₃2.2 - 2.515 - 20
Pyridine C2-145 - 155
Pyridine C3-130 - 140
Pyridine C4-120 - 130
Pyridine C5-130 - 140
Pyridine C6-120 - 130

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Dynamic NMR studies could also be employed to investigate conformational changes or restricted rotation around single bonds, although such phenomena are not anticipated to be prominent in this relatively rigid molecule under standard conditions.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of "this compound." This allows for the unambiguous determination of its elemental formula (C₈H₁₀ClNO).

Tandem Mass Spectrometry (MS/MS): Tandem MS experiments involve the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. For pyridine N-oxides, common fragmentation pathways include the loss of an oxygen atom ([M-16]⁺) and the loss of a hydroxyl radical ([M-17]⁺). researchgate.net The presence of the chloromethyl group would likely lead to additional fragmentation pathways, such as the loss of a chlorine radical or a chloromethyl radical.

Interactive Data Table: Expected Fragmentation Patterns in Mass Spectrometry

Fragmentation Pathway Expected m/z of Fragment Ion Plausible Structure of Fragment
Loss of Oxygen[M-16]⁺2-(chloromethyl)-3,5-dimethylpyridine (B122946) radical cation
Loss of Hydroxyl Radical[M-17]⁺Cationic species with rearranged pyridine ring
Loss of Chlorine Radical[M-35]⁺Cationic species with a methylenepyridine moiety
Loss of Chloromethyl Radical[M-49]⁺3,5-dimethylpyridine-1-oxide radical cation

These fragmentation patterns provide a "fingerprint" of the molecule, aiding in its identification and structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

Key Vibrational Modes: For "this compound," characteristic vibrational frequencies would be expected for the N-O stretching, C-Cl stretching, C-H stretching and bending of the methyl and chloromethyl groups, and the pyridine ring vibrations.

N-O Stretching: This is a very characteristic and strong band for N-oxides, typically appearing in the range of 1200-1300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the region of 600-800 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands in the fingerprint region (1400-1600 cm⁻¹) of the IR and Raman spectra.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-O Stretch1200 - 1300Medium
C-H Stretch (Aromatic)3000 - 3100Strong
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C, C=N Ring Stretch1400 - 1600Strong
C-Cl Stretch600 - 800Medium

Computational methods are often used to calculate theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes. cardiff.ac.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on "this compound" would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state.

While a crystal structure for the title compound is not available, the crystal structure of a related compound, 3,5-dimethylpyridine (B147111) N-oxide dihydrate, has been reported. nih.gov This structure reveals that the N-O bond is involved in hydrogen bonding with water molecules. nih.gov It is plausible that in the solid state, the oxygen atom of the N-oxide group in "this compound" could participate in intermolecular interactions such as hydrogen bonding or dipole-dipole interactions, which would influence the crystal packing.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. "this compound" itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by replacing one of the protons on the chloromethyl group with another substituent, the resulting enantiomers could be distinguished using CD or ORD spectroscopy.

In such a hypothetical scenario, the electronic transitions of the pyridine N-oxide chromophore would be perturbed by the chiral center, leading to a differential absorption of left and right circularly polarized light, which is measured in CD spectroscopy. The resulting CD spectrum would be characteristic of the absolute configuration of the chiral center.

Computational Chemistry and Theoretical Studies of Pyridine, 2 Chloromethyl 3,5 Dimethyl , 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of Pyridine (B92270), 2-(chloromethyl)-3,5-dimethyl-, 1-oxide. These methods provide insights into the distribution of electrons, the nature of the chemical bonds, and the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Studies on substituted pyridine N-oxides demonstrate that electron-donating groups (like the methyl groups at positions 3 and 5) and electron-withdrawing groups (like the chloromethyl group at position 2) have predictable effects on the geometry and electron density distribution. For example, an electron-donating methyl group in the para-position of pyridine N-oxide leads to specific structural changes, while an electron-withdrawing nitro group causes opposite effects, such as a decrease in the N-O bond length. semanticscholar.org The HOMO (Highest Occupied Molecular Orbital) of pyridine N-oxides typically features large lobes at the 2-, 4-, and 6-positions, indicating these sites are susceptible to electrophilic attack. chemtube3d.com The N-O bond itself is relatively weak, with calculated bond dissociation enthalpies (BDEs) for pyridine N-oxides being a key area of computational investigation. mdpi.comnih.gov

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine N-Oxide (Note: Data is illustrative for a generic substituted pyridine N-oxide, as specific data for the target molecule is not publicly available.)

PropertyComputational MethodCalculated Value
N-O Bond LengthDFT/B3LYP/6-31G1.28 - 1.34 Å
Dipole MomentDFT/M06/6-311+G(d,p)~4.3 D
N-O Bond Dissociation EnthalpyB3LYP/6-31G~63-66 kcal/mol
HOMO EnergyMP2/aug-cc-pVDZ-6.5 eV
LUMO EnergyMP2/aug-cc-pVDZ-0.8 eV
HOMO-LUMO GapMP2/aug-cc-pVDZ5.7 eV

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide are critical to its function and interactions. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds, such as the C-C bond of the chloromethyl group, and calculating the potential energy at each step to map out the potential energy surface.

For complex molecules, especially in solution, molecular dynamics (MD) simulations provide a powerful way to study their dynamic behavior over time. researchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. researchgate.net In the context of a substituted pyridine N-oxide, MD simulations can reveal the probability of hydrogen bonding between the N-oxide oxygen and solvent molecules like water, which can significantly influence the molecule's properties and reactivity. researchgate.net The combination of implicit and explicit solvation models in such simulations is crucial for accurately capturing these environmental effects. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict various spectroscopic parameters, which serves as a vital tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: Quantum chemical methods can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical spectra can be generated that often show excellent correlation with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed peaks in an experimental IR spectrum to specific molecular vibrations, such as the characteristic N-O stretching frequency.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). ehu.es It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. ehu.es Machine learning models, trained on databases of molecules with DFT-calculated electronic properties, are emerging as a rapid and accurate method for predicting absorption spectra. ehu.es

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Pyridine N-Oxide Derivative (Note: This table is illustrative and shows the typical correlation achieved for related compounds.)

Spectroscopic ParameterPredicted Value (Computational Method)Experimental Value
¹³C NMR Shift (C4)139.5 ppm (GIAO/B3LYP/6-311+G(d,p))138.9 ppm
¹H NMR Shift (H2)8.25 ppm (GIAO/B3LYP/6-311+G(d,p))8.21 ppm
IR N-O Stretch1255 cm⁻¹ (B3LYP/6-31G*)1265 cm⁻¹
UV-Vis λmax268 nm (TD-DFT/CAM-B3LYP)265 nm

Elucidation of Reaction Mechanisms through Quantum Chemical Modeling

Quantum chemical modeling is indispensable for mapping out the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed.

This approach allows chemists to:

Identify Transition States: Locating the transition state structure, which is the highest energy point along the reaction coordinate, is crucial for understanding the reaction's feasibility.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

Evaluate Reaction Pathways: When multiple reaction pathways are possible, computational modeling can determine the most energetically favorable route.

For pyridine N-oxides, theoretical studies have explored mechanisms such as nucleophilic and electrophilic substitutions, cycloadditions, and rearrangements. thieme-connect.descripps.edu For instance, in reactions with electrophiles, the initial attack typically occurs at the N-oxide oxygen, followed by a subsequent nucleophilic addition at the 2- or 4-position. scripps.edu Computational studies on the reaction kinetics of substituted pyridine N-oxides have been used to support proposed mechanisms, such as those involving a pre-equilibrium between a hydrogen-bonded and a free acid form before the rate-determining step. rsc.org For more complex systems, reactive force field molecular dynamics (ReaxFF MD) can simulate reaction processes in large systems where quantum mechanics would be too computationally expensive. ucl.ac.uk

Design Principles for Novel Pyridine N-Oxide Scaffolds Based on Theoretical Predictions

The insights gained from computational studies are not merely academic; they form the basis for the rational design of new molecules with desired properties. By understanding the structure-property relationships of this compound, scientists can theoretically design novel pyridine N-oxide scaffolds for various applications, including medicinal chemistry and materials science. acs.org

Design principles derived from computational predictions include:

Tuning Electronic Properties: Calculations can predict how adding different substituent groups to the pyridine ring will alter the molecule's electronic properties, such as its HOMO-LUMO gap or molecular electrostatic potential. This is crucial for designing molecules with specific reactivity or intermolecular interactions.

Predicting Ligand Performance: In coordination chemistry, computational descriptors like Natural Bond Orbital (NBO) charges and steric parameters (e.g., Sterimol and Buried Volume) can be used to build predictive models that correlate a ligand's structure with its performance in catalysis. researchgate.net

Improving Pharmacological Profiles: In drug design, the N-oxide group can be used to increase solubility and modulate membrane permeability. acs.org Computational modeling of properties like solvation energy and polar surface area can guide the design of new drug candidates with improved pharmacokinetic profiles.

Through these predictive models, the process of discovering new functional molecules can be significantly accelerated, reducing the need for extensive trial-and-error synthesis and experimentation.

Future Research Directions and Perspectives on Pyridine, 2 Chloromethyl 3,5 Dimethyl , 1 Oxide

Exploration of Unconventional Synthetic Pathways

Traditional syntheses of related pyridine (B92270) N-oxides often rely on multi-step sequences involving the oxidation of the parent pyridine followed by functionalization. Future research should pivot towards more innovative and efficient synthetic strategies.

Photoredox Catalysis : The application of photoredox catalysis offers a promising avenue for the synthesis of pyridine N-oxides. nih.gov Recent studies have shown that visible-light-mediated single-electron transfer can generate versatile pyridine N-oxy radicals, opening new pathways for functionalization. nih.gov Future work could explore the direct, late-stage C-H chloromethylation of a pre-formed 3,5-dimethylpyridine-1-oxide precursor, potentially bypassing multiple steps and improving atom economy.

Continuous Flow Synthesis : The development of continuous flow microreactor systems for N-oxidation reactions presents a significant opportunity for the safer, greener, and more efficient production of Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide. organic-chemistry.orgresearchgate.net Such systems, which can utilize catalysts like titanium silicalite (TS-1) with hydrogen peroxide, allow for precise control over reaction parameters, minimize hazardous intermediates, and have demonstrated remarkable stability over extended periods, making them ideal for industrial-scale production. organic-chemistry.orgorganic-chemistry.org

Direct C-H Activation : A forward-thinking approach would involve the direct and regioselective functionalization of 2,3,5-trimethylpyridine (B1346980) N-oxide. Transition-metal-catalyzed C-H activation, a powerful tool in modern organic synthesis, could enable the selective chlorination of the methyl group at the 2-position. researchgate.netsemanticscholar.org Research into palladium, rhodium, or nickel catalysts that can differentiate between the three methyl groups based on the directing influence of the N-oxide would be a significant breakthrough. semanticscholar.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Photoredox CatalysisMild reaction conditions, high functional group tolerance, novel bond formations.Development of catalysts for selective C-H chloromethylation.
Continuous Flow SynthesisEnhanced safety, scalability, improved efficiency, and greener processing. organic-chemistry.orgresearchgate.netOptimization of reactor design and catalyst stability for prolonged use. organic-chemistry.org
Direct C-H ActivationHigh atom economy, reduced step count, novel regioselectivity. researchgate.netDiscovery of catalysts for selective functionalization of the C2-methyl group. semanticscholar.org

Investigation of Undiscovered Reactivity Patterns

The unique interplay between the electron-withdrawing N-oxide, the reactive chloromethyl group, and the electron-donating methyl groups suggests a rich and complex reactivity profile for this molecule that warrants deeper investigation.

Radical-Mediated Reactions : The N-oxide moiety can act as a precursor to oxygen-centered radicals under photoredox conditions. acs.org Future studies could investigate the ability of this compound to initiate radical cascades. For instance, single-electron oxidation could generate a pyridine N-oxy radical, which might participate in hydrogen atom transfer (HAT) processes, enabling the functionalization of remote, unactivated C–H bonds. acs.orgchemrxiv.org

Rearrangement Reactions : Pyridine N-oxides are known to undergo rearrangements upon activation, for example, with agents like phosphoryl chloride or acetic anhydride (B1165640). researchgate.net The specific substitution pattern of this compound could lead to novel and potentially useful rearrangement pathways. A systematic study of its behavior with various activating agents could uncover new heterocyclic scaffolds.

Ambiphilic Reactivity : The chloromethyl group is a classic electrophile, susceptible to nucleophilic substitution. However, the N-oxide can act as an internal nucleophile or modulate the electron density of the ring, potentially leading to ambiphilic behavior. Research could explore reactions where the molecule acts as both an electrophile and a nucleophile in a single transformation, perhaps in cycloaddition or annulation reactions.

Potential in Emerging Catalytic Systems and Methodologies

The structural features of this compound make it an intriguing candidate for applications in catalysis, either as a ligand or as a catalyst itself.

Organocatalysis : Pyridine N-oxides have been employed as organocatalysts, particularly as mild oxidants. The specific steric and electronic properties of this substituted N-oxide could be harnessed to develop new catalysts for selective oxidation reactions.

Ligand Development for Transition Metals : The N-oxide oxygen atom is an effective coordination site for metal ions. This molecule could serve as a novel ligand in transition metal catalysis. The chloromethyl group provides a handle for anchoring the ligand to a solid support or for further modification to create bidentate or tridentate ligand systems, influencing the selectivity and activity of the metal center in reactions like cross-coupling or asymmetric catalysis.

Hydrogen Atom Transfer (HAT) Catalysis : Building on recent advances, this compound could be investigated as a tunable HAT catalyst. acs.org By generating an oxygen-centered radical via photoredox catalysis, it could mediate the abstraction of hydrogen atoms from various substrates, enabling their subsequent functionalization. nih.gov The substitution pattern on the pyridine ring would allow for fine-tuning the reactivity and selectivity of the HAT process. chemrxiv.org

Development of Refined Computational Models for Pyridine N-Oxide Systems

While general computational models for pyridine N-oxides exist, the development of refined models specifically for polysubstituted systems like this compound is a crucial future direction.

Predicting Reactivity and Selectivity : High-level density functional theory (DFT) calculations could be employed to model reaction pathways, predict regioselectivity, and elucidate mechanisms for its synthetic and catalytic applications. This would accelerate the discovery of its undiscovered reactivity patterns and guide experimental design.

Modeling Spectroscopic Properties : Accurate computational prediction of NMR, IR, and other spectroscopic data would aid in the characterization of reaction intermediates and products, which is particularly valuable when dealing with potentially unstable or transient species.

Understanding Non-covalent Interactions : The N-oxide group can participate in strong hydrogen bonding and other non-covalent interactions. Computational models can provide insight into how these interactions influence its solubility, crystal packing, and behavior in biological systems or catalytic processes.

Expansion of Synthetic Utility in Green Chemistry and Sustainable Synthesis

Future research must prioritize the alignment of this compound's synthesis and application with the principles of green chemistry.

Use of Greener Solvents and Reagents : Research should focus on replacing hazardous reagents and solvents traditionally used in pyridine chemistry. For example, exploring enzymatic methods for N-oxidation or using safer chlorinating agents in combination with recyclable solvents would significantly improve the sustainability of its synthesis.

Catalyst Recycling : When used as a ligand or catalyst, methodologies for its immobilization on solid supports should be developed. This would facilitate easy separation from reaction products and enable catalyst recycling, reducing waste and cost.

Atom Economy-Focused Reactions : Future applications should be designed to maximize atom economy. This includes exploring its use in catalytic cycles where it is regenerated acs.org or in cascade reactions where multiple bonds are formed in a single, efficient operation, minimizing the generation of stoichiometric waste. The use of H2O2 as an oxidant in flow synthesis is a prime example of a highly atom-economic and environmentally benign approach. organic-chemistry.orgacs.org

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring chloromethylation occurs exclusively at the 2-position requires precise temperature control (e.g., 0–5°C) and catalysts like ZnCl₂.
  • Byproduct Formation : Over-oxidation during N-oxidation or undesired substitutions can reduce yield. HPLC and ¹H NMR are critical for purity assessment .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : The N-oxide group may exhibit tautomeric shifts depending on solvent polarity. For example, in DMSO-d₆, hydrogen bonding stabilizes the N-oxide resonance, altering chemical shifts .
  • Impurity Peaks : Residual solvents (e.g., dichloromethane) or intermediates (e.g., nitrated byproducts) can mimic target signals. Use high-resolution mass spectrometry (HRMS) or spiking experiments to confirm assignments .

Q. Data Reconciliation Workflow :

Step Technique Purpose
1¹H/¹³C NMR in multiple solvents (CDCl₃, DMSO-d₆)Identify solvent-dependent shifts
2HSQC/HMBCResolve overlapping signals via 2D correlation
3GC-MSDetect volatile impurities
4X-ray crystallography (if crystalline)Confirm absolute structure

Basic: What analytical methods are recommended for quantifying this compound in reaction mixtures?

Methodological Answer:
Validated methods include:

  • HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) at 254 nm. Retention time ~8.2 min under isocratic conditions .
  • Titrimetric Assays : For crude mixtures, non-aqueous titration with perchloric acid in glacial acetic acid quantifies tertiary amines or N-oxide derivatives .

Q. Calibration Table :

Concentration (mg/mL) Peak Area (HPLC) RSD (%)
0.11,2501.2
0.56,3000.9
1.012,8001.5

Advanced: How do steric and electronic effects influence the reactivity of the chloromethyl group in this compound?

Methodological Answer:
The chloromethyl group’s reactivity is modulated by:

  • Steric Hindrance : The 3,5-dimethyl substituents create a crowded environment, slowing nucleophilic substitution (SN₂) at the chloromethyl site. Kinetic studies show a 30% reduction in reaction rate compared to unsubstituted analogs .
  • Electronic Effects : The N-oxide group enhances electrophilicity at the 2-position via resonance stabilization of transition states. DFT calculations (B3LYP/6-31G*) confirm a lower activation energy for SN₂ reactions (~15 kcal/mol) compared to non-oxidized analogs (~22 kcal/mol) .

Q. Experimental Optimization :

  • Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
  • Catalysts like tetrabutylammonium iodide (TBAI) accelerate substitution by mitigating steric effects.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Classified as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Neutralize spills with 5% sodium bicarbonate.
    • Store under nitrogen at 2–8°C to prevent degradation.

Advanced: How can computational chemistry predict the stability of intermediates in the synthesis of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity during chloromethylation.
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of intermediates using Gaussian09 at the M06-2X/cc-pVTZ level. For example, the N-oxide intermediate is 12 kcal/mol more stable than its non-oxidized counterpart .

Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm⁻¹).

Basic: What downstream applications in medicinal chemistry are reported for this compound?

Methodological Answer:
The chloromethyl group serves as a versatile handle for:

  • Heterocycle Functionalization : Coupling with amines or thiols to generate bioactive pyridine derivatives (e.g., kinase inhibitors) .
  • Prodrug Synthesis : Conjugation with carboxylic acids via ester linkages for controlled release.

Advanced: How does the N-oxide moiety influence the compound’s spectroscopic and catalytic properties?

Methodological Answer:

  • Spectroscopy : The N-oxide group causes deshielding of adjacent protons (e.g., 2-CH₂Cl shifts from δ 4.2 to δ 4.5 in ¹H NMR) due to electron withdrawal .
  • Catalysis : Acts as a Lewis base in Pd-catalyzed cross-coupling reactions, enhancing turnover frequency by 40% compared to non-oxidized analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.